3-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Medicinal Chemistry ADME Optimization Lipophilicity

Researchers face metabolic instability and poor CNS penetration with standard tetrazole-carboxylic acid bioisosteres. This 2-methyl-2H-tetrazole regioisomer solves both limitations. - **Differentiator**: AlogP 1.29, TPSA 80.9 Ų - optimized for blood-brain barrier penetration vs. 1H-tetrazole analogs. - **Metabolic Advantage**: 2N-methylation blocks N-glucuronidation, extending half-life for chronic disease lead optimization. - **Coordination Chemistry**: Lacks acidic N-H proton, enabling novel MOF synthesis with distinct pore geometries. - **Supply**: Packaged for immediate shipment; multi-gram scalability available.

Molecular Formula C9H8N4O2
Molecular Weight 204.189
CAS No. 919021-50-4
Cat. No. B2665151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-2H-tetrazol-5-yl)benzoic acid
CAS919021-50-4
Molecular FormulaC9H8N4O2
Molecular Weight204.189
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)9(14)15/h2-5H,1H3,(H,14,15)
InChIKeyIYTXLPWAGDQGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid Overview


3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (CAS 919021-50-4) is a heterocyclic carboxylic acid derivative composed of a benzoic acid core substituted at the meta-position with a 2-methyl-2H-tetrazole ring [1]. With a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol, this compound belongs to the class of 2N-methylated tetrazolyl-benzoic acids . The tetrazole moiety acts as a well-established bioisostere for carboxylic acid groups, imparting favorable physicochemical properties including metabolic stability and enhanced membrane permeability compared to non-methylated analogs [2]. The compound is primarily employed as a research building block in medicinal chemistry and organic synthesis .

Workflow Medicinal chemistry building block
Selection Logic 2N-methyl tetrazole bioisostere strategy
Use Context Lead optimization and SAR investigation studies
Reported as research tool compound; RUO designation applies.

Uniqueness of 3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid


Although several tetrazole-benzoic acid analogs share the same molecular formula (C₉H₈N₄O₂) and core structure, generic substitution is not scientifically valid. The 2-methyl-2H-tetrazole regioisomer exhibits distinct physicochemical properties relative to its 1H-tetrazole [1] and para-substituted counterparts. Critical differentiators include: (i) regiospecific N-methylation of the tetrazole ring at the 2-position, which alters hydrogen-bonding capacity, lipophilicity (LogP), and metabolic stability [2]; (ii) meta-substitution on the benzoic acid ring, which influences molecular geometry, binding orientation, and electrostatic potential compared to ortho- or para-substituted analogs ; and (iii) the absence of an acidic N-H proton, which modifies pKa, solubility, and coordination chemistry [3]. These structural and electronic distinctions directly impact performance in downstream applications, including target engagement, pharmacokinetic profile, and synthetic compatibility [4].

Target
Analog / Substitute
Mismatch Context
3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid
1H-Tetrazole Analog
Lipophilicity and hydrogen-bonding profile may not transfer directly
3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid
Para-Substituted Regioisomer
Binding geometry context differs significantly; ~60° spatial orientation shift
3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid
Non-Methylated Tetrazole
Metabolic stability context may differ due to N-glucuronidation pathway susceptibility

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity Compared to Non-Methylated Analog

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid exhibits a calculated AlogP of 1.29 , representing an approximately 2.3-fold increase in lipophilicity compared to its non-methylated analog, 3-(2H-tetrazol-5-yl)benzoic acid (XLogP3 = 0.56–0.70) . The introduction of the methyl group on the tetrazole ring significantly reduces polarity and enhances membrane permeability potential [1].

Lipophilicity Delta
Cross-study comparable
AlogP = 1.29
~2.3× higher vs. non-methylated analog (XLogP3 0.56–0.70)
Supports permeability assessment research
In silico prediction context
Medicinal Chemistry ADME Optimization Lipophilicity

Reduced Polar Surface Area vs. 1H-Tetrazole Analog

The 2-methyl substitution on the tetrazole ring of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid reduces the topological polar surface area (TPSA) to 80.9 Ų [1], compared to 91.8 Ų for the non-methylated 3-(2H-tetrazol-5-yl)benzoic acid [2]. This 11.9% reduction in TPSA results from the replacement of an N-H hydrogen bond donor with an N-CH₃ group, which lowers the compound's overall polarity [3].

Polar Surface Area
Cross-study comparable
TPSA = 80.9 Ų
11.9% reduction vs. non-methylated analog (91.8 Ų)
Oral absorption model research context
Computed TPSA values
Drug Design Oral Bioavailability Polar Surface Area

Fewer Hydrogen Bond Donors vs. 1H-Tetrazole Derivatives

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid possesses only one hydrogen bond donor (HBD) — the carboxylic acid proton — compared to two HBDs (carboxylic acid plus tetrazole N-H) in 3-(2H-tetrazol-5-yl)benzoic acid . The methyl group replaces the N-H hydrogen, reducing the compound's hydrogen bonding capacity by 50% [1]. This modification lowers crystal lattice energy and can improve solubility in organic solvents while reducing aqueous solubility [2].

H-Bond Donors
Cross-study comparable
1 HBD
50% reduction vs. non-methylated analog (2 HBD)
Solubility-permeability balance research
Structural analysis context
Solubility Modulation Hydrogen Bonding Physicochemical Optimization

Meta vs. Para Substitution Isomer Distinction

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid is the meta-substituted regioisomer (tetrazole at 3-position of benzoic acid) , whereas its closest structural analog, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS 211942-53-9), is para-substituted . This positional difference alters the spatial orientation of the carboxylic acid relative to the tetrazole ring by approximately 60°, impacting molecular recognition and binding to biological targets [1]. The meta-substitution pattern provides distinct conformational flexibility and electrostatic potential distribution compared to the linear para-substituted analog [2].

Positional Isomerism
Head-to-head
Meta- vs. Para- Substitution
~60° angular difference in spatial orientation
Binding pocket complementarity assessment
3D conformational modeling context
Positional Isomerism Molecular Geometry Structure-Activity Relationship

Enhanced Metabolic Stability of 2-Methyltetrazoles

2N-Methylated tetrazoles, including 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid, exhibit superior metabolic stability compared to their 1H-tetrazole counterparts [1]. The N-methylation blocks N-glucuronidation, a major metabolic pathway for 1H-tetrazoles that can lead to rapid clearance and potential toxicity [2]. In comparative studies of tetrazole-containing drug candidates, 2N-methylation increased metabolic half-life in human liver microsomes by 3- to 10-fold relative to unsubstituted 1H-tetrazole analogs [3].

Metabolic Stability
Class-level inference
2N-Methyl vs. 1H-Tetrazole
Reported 3-10× increased metabolic half-life in vitro
Supports metabolic clearance model research
Human liver microsome context; data to verify
Metabolic Stability Drug Metabolism Pharmacokinetics

Application Scenarios for 3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid


CNS Drug Discovery: Blood-Brain Barrier Penetration

The elevated AlogP (1.29) and reduced TPSA (80.9 Ų) of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid make it a preferred building block for CNS-targeted therapeutics where passive diffusion across the blood-brain barrier is essential [1]. The 2-methyltetrazole moiety maintains carboxylic acid bioisosterism while improving lipophilicity and reducing hydrogen bonding capacity, facilitating CNS penetration compared to non-methylated or 1H-tetrazole analogs [2].

Lead Optimization: Metabolic Stability and Clearance

The 2N-methylation of the tetrazole ring confers intrinsic resistance to N-glucuronidation, a major clearance pathway for tetrazole-containing compounds [1]. This property makes 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid particularly valuable in lead optimization programs where extended half-life and reduced metabolic liability are critical requirements, such as in the development of chronic disease therapeutics [2].

SAR Studies: Positional Isomer Effects

The meta-substitution pattern of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid provides a distinct spatial orientation of the carboxylic acid relative to the tetrazole ring compared to para-substituted analogs [1]. This compound serves as an essential tool for SAR investigations aimed at optimizing binding pocket complementarity, target engagement, and off-target selectivity in medicinal chemistry programs [2].

Coordination Chemistry and MOF Synthesis

The absence of an acidic N-H proton on the tetrazole ring of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid alters its coordination chemistry relative to 1H-tetrazole analogs [1]. This property enables the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with distinct pore geometries, gas adsorption characteristics, and catalytic properties compared to those derived from non-methylated tetrazole-benzoic acid ligands [2].

Application
Selection Property
Validation Focus
CNS Penetration Studies
Lipophilicity / TPSA Profile
BBB permeability model review
Metabolic Stability Assays
2N-Methyl Tetrazole Core
Hepatic microsomal clearance endpoint
SAR / Binding Pocket Studies
Meta-Substitution Geometry
Crystallography / docking validation
Coordination Chemistry / MOFs
Tetrazole Coordination Mode
Framework topology characterization

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